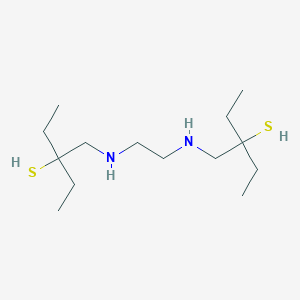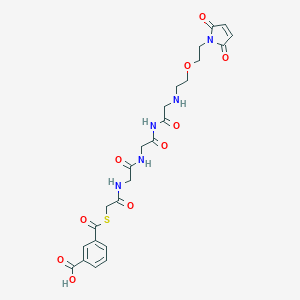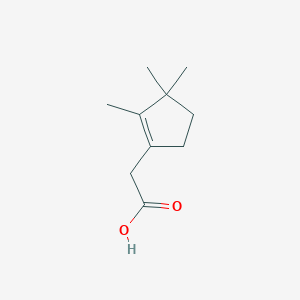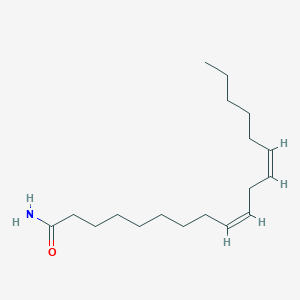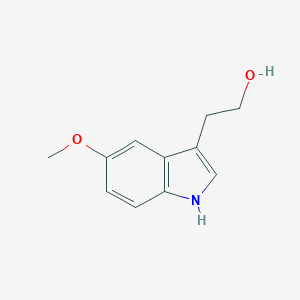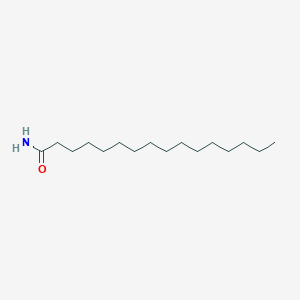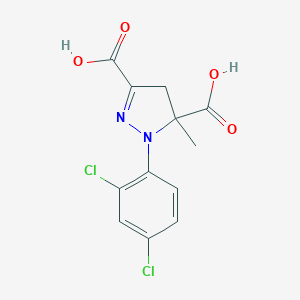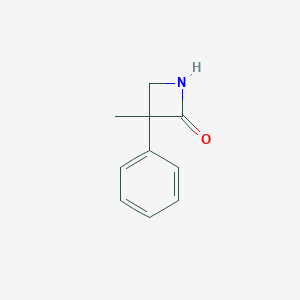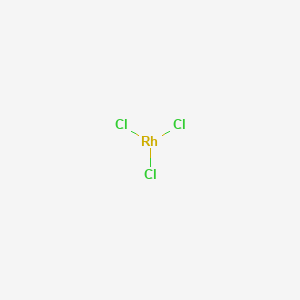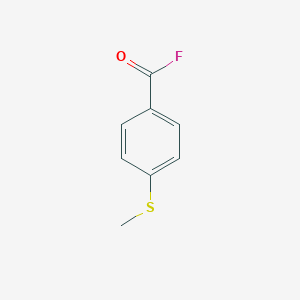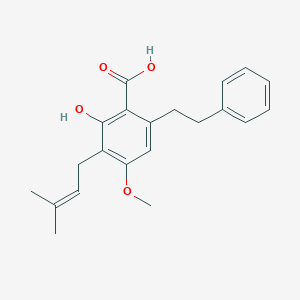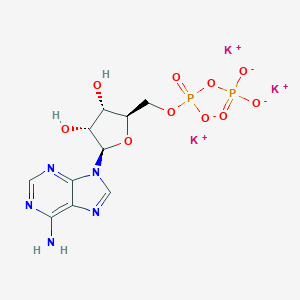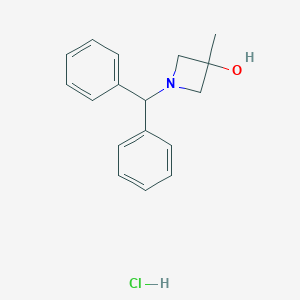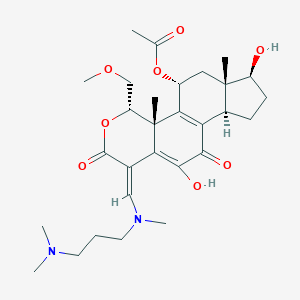
PX-13-17OH
概要
説明
PX-13-17OHは、細胞の増殖、増殖、分化、運動性、生存、細胞内トラフィックなどの細胞機能に関与する酵素ファミリーであるホスホイノシチド3キナーゼ(PI3K)の強力な阻害剤です。 この化合物は、PI3Kα、PI3Kβ、PI3Kɣ、およびPI3Kδを選択的に阻害するため、癌研究やその他の分野において貴重なツールとなっています .
科学的研究の応用
PX-13-17OH has a wide range of applications in scientific research:
Cancer Research: Inhibits PI3K signaling pathways, reducing tumor growth and proliferation.
Cell Signaling Studies: Used to study the role of PI3K in cellular processes.
Drug Development: Serves as a lead compound for developing new PI3K inhibitors.
Biological Research: Investigates the effects of PI3K inhibition on various biological pathways.
作用機序
PX-13-17OHは、PI3K酵素の活性を選択的に阻害することによって効果を発揮します。この阻害は、AktやS6キナーゼなどの下流標的のリン酸化を阻止し、細胞の増殖と増殖を抑制します。関与する分子標的と経路には次のものがあります。
PI3K / Akt / mTOR経路: 細胞の生存と増殖に不可欠です.
PTEN陰性細胞: This compoundは、腫瘍抑制遺伝子PTENを欠損した細胞で特に効果的です.
6. 類似の化合物との比較
This compoundは、他のキナーゼに対するPI3Kアイソフォームに対する高い選択性のために独特です。類似の化合物には次のものがあります。
ウォートマニン: 非選択的なPI3K阻害剤。
LY294002: より幅広い活性を持つ別のPI3K阻害剤。
イデラリシブ: PI3Kδの選択的な阻害剤。
これらの化合物と比較して、this compoundはより高い選択性と効力を提供するため、標的を絞った研究のための貴重なツールとなっています .
生化学分析
Biochemical Properties
PX-13-17OH plays a significant role in biochemical reactions by selectively inhibiting PI3Kα, PI3Kβ, PI3Kɣ, and PI3Kδ . It interacts with these enzymes, inhibiting their activity and thereby affecting various biochemical processes. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, preventing them from catalyzing their respective reactions .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, this compound inhibits the phosphorylation of Akt and S6 kinase (S6K) in PTEN-negative U87MG cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active sites of PI3Kα, PI3Kβ, PI3Kɣ, and PI3Kδ, inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to inhibit tumor growth in a U87MG mouse xenograft model when administered at doses ranging from 2.5 to 10 mg/kg
準備方法
合成経路および反応条件: PX-13-17OHの合成は、コア構造の調製から始まり、続いて官能基の修飾が行われる、複数段階を伴います。重要な手順には次のものがあります。
- シクロペンタ[5,6]ナフト[1,2-c]ピランコアの形成。
- ヒドロキシル基とアセチルオキシ基の導入。
- ジメチルアミノプロピル基の付加。
工業生産方法: this compoundの工業生産は、通常、次のものを含む大規模有機合成技術を用いて行われます。
バッチ処理: 反応器を用いて複数段階の合成を実施します。
化学反応の分析
反応の種類: PX-13-17OHは、次のものを含むさまざまな化学反応を起こします。
酸化: ヒドロキシル基をカルボニル基に変換する。
還元: カルボニル基をヒドロキシル基に還元する。
置換: 官能基を他の置換基と置き換える。
一般的な試薬と条件:
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロアルカン、アシルクロリド。
主な生成物: これらの反応から生成される主な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体があり、さらなる研究開発に使用できます .
4. 科学研究への応用
This compoundは、科学研究において幅広い用途があります。
癌研究: PI3Kシグナル伝達経路を阻害し、腫瘍の増殖と増殖を抑制します.
細胞シグナル伝達研究: 細胞プロセスにおけるPI3Kの役割を研究するために使用されます.
創薬: 新しいPI3K阻害剤を開発するためのリード化合物として役立ちます.
生物学的研究: さまざまな生物学的経路におけるPI3K阻害の影響を調べます.
類似化合物との比較
PX-13-17OH is unique due to its high selectivity for PI3K isoforms over other kinases. Similar compounds include:
Wortmannin: A non-selective PI3K inhibitor.
LY294002: Another PI3K inhibitor with broader activity.
Idelalisib: A selective inhibitor for PI3Kδ.
Compared to these compounds, this compound offers greater selectivity and potency, making it a valuable tool for targeted research .
特性
IUPAC Name |
[(1S,3aR,6E,9S,9aR,10R,11aS)-6-[[3-(dimethylamino)propyl-methylamino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N2O8/c1-16(32)38-19-13-28(2)18(9-10-20(28)33)22-24(19)29(3)21(15-37-7)39-27(36)17(23(29)26(35)25(22)34)14-31(6)12-8-11-30(4)5/h14,18-21,33,35H,8-13,15H2,1-7H3/b17-14+/t18-,19+,20-,21+,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFKITVDFUHUQY-DATHZOKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C(=CN(C)CCCN(C)C)C4=C(C3=O)O)COC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@]2([C@@H](CC[C@@H]2O)C3=C1[C@]4([C@H](OC(=O)/C(=C/N(C)CCCN(C)C)/C4=C(C3=O)O)COC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


